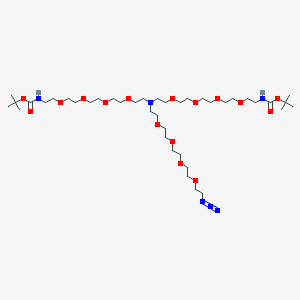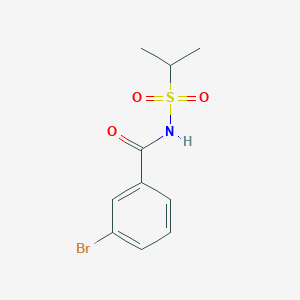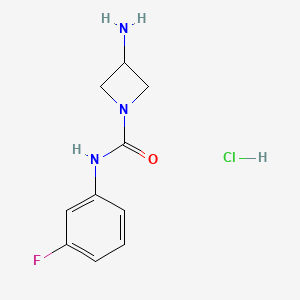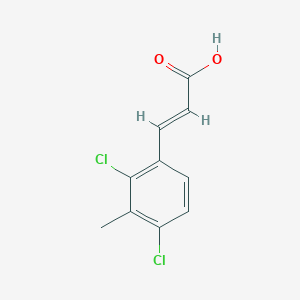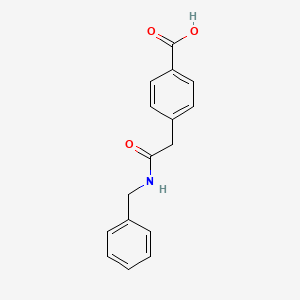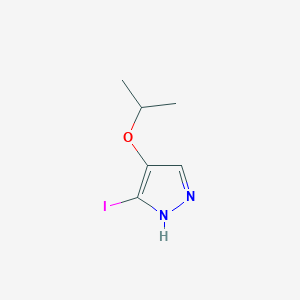
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, a phenoxy group, and a dioxaborolane moiety, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the phenoxy group, and the incorporation of the dioxaborolane moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Phenoxy Group: This step often involves nucleophilic substitution reactions where a phenol derivative reacts with an appropriate electrophile.
Incorporation of the Dioxaborolane Moiety: This can be done through borylation reactions, where boronic acids or esters are introduced into the molecule.
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology: In biological research, the compound can be used as a probe or a ligand to study specific biochemical pathways or interactions.
Industry: The compound can be used in the development of new materials, catalysts, or other industrially relevant chemicals.
Mécanisme D'action
The mechanism by which 1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone exerts its effects depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity or function. The pathways involved can vary, but they often include binding to active sites, altering protein conformation, or affecting signal transduction processes.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone can be compared with other similar compounds, such as those containing pyrrolidine rings, phenoxy groups, or dioxaborolane moieties. Some similar compounds include:
1-(Pyrrolidin-1-yl)-2-(4-phenoxy)ethanone: Lacks the dioxaborolane moiety, making it less versatile in certain reactions.
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone: Lacks the pyrrolidine ring, affecting its biological activity and chemical reactivity.
1-(Pyrrolidin-1-yl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propane: Similar structure but with a different carbon chain length, which can influence its properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity, stability, and versatility for various applications.
Propriétés
Formule moléculaire |
C18H26BNO4 |
|---|---|
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone |
InChI |
InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-7-9-15(10-8-14)22-13-16(21)20-11-5-6-12-20/h7-10H,5-6,11-13H2,1-4H3 |
Clé InChI |
XQBUSIUEZGHIEH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



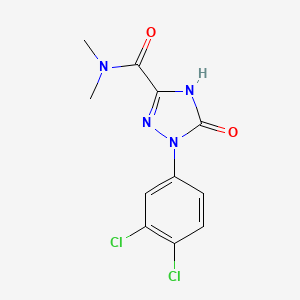
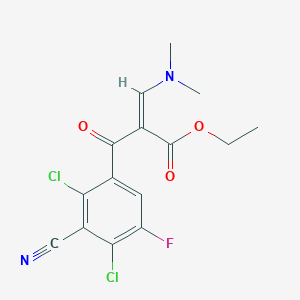


![1-[[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B13726408.png)

